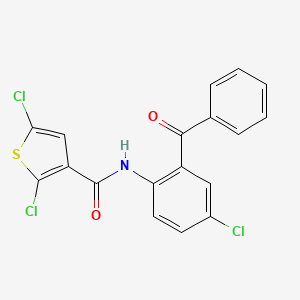

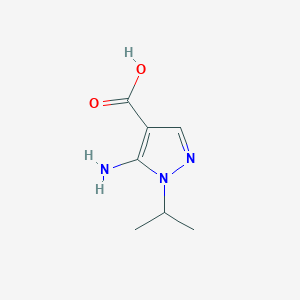

![molecular formula C18H20O4 B2671824 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate CAS No. 328022-10-2](/img/structure/B2671824.png)

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

-

Phosphodiesterase II Inhibitors

- Field : Molecular Biology .

- Application : A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized as potential Phosphodiesterase II inhibitors .

- Method : The research focused on introducing different substituents into the hydroxy scaffold at the 3-position of urolithin while keeping the lactone ring fixed .

- Results : The alkoxylated 6H-benzo[c]chromen-6-one derivative 1f was found to have the optimal inhibitory potential (IC 50: 3.67 ± 0.47 μM). It also exhibited comparable activity in comparison to that of BAY 60-7550 in vitro cell level studies .

-

Synthesis of Functionalized 6H-benzo[c]chromenes

- Field : Organic & Biomolecular Chemistry .

- Application : A new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes has been developed .

- Method : This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .

- Results : The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products in good yields (up to 94% over two steps) .

Direcciones Futuras

The future directions for research on “6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Propiedades

IUPAC Name |

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-18(2,3)17(20)21-11-8-9-13-12-6-4-5-7-14(12)16(19)22-15(13)10-11/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUSVOLPRYKHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[8-(4-ethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2671741.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2671742.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide](/img/structure/B2671744.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide](/img/structure/B2671745.png)

![4-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2671747.png)

![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)

![4-(6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2671753.png)

![1-(4-Methylphenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2671756.png)

![5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide](/img/structure/B2671762.png)